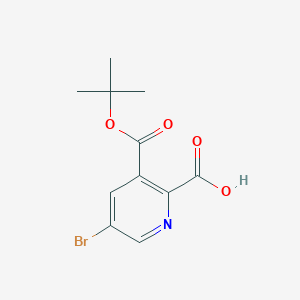

5-Bromo-3-(tert-butoxycarbonyl)picolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

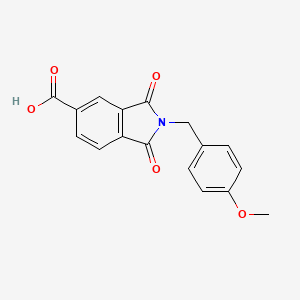

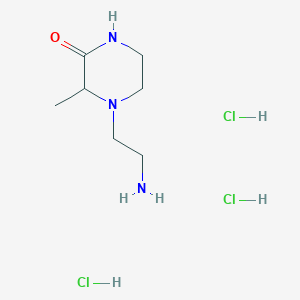

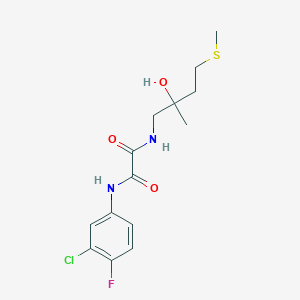

5-Bromo-3-(tert-butoxycarbonyl)picolinic acid is a chemical compound with the molecular formula C11H12BrNO4 . It is a derivative of picolinic acid .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl group, and a picolinic acid moiety .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, similar compounds have been used in various chemical reactions. For example, pinacol boronic esters have been used in anti-Markovnikov hydromethylation of alkenes .Wissenschaftliche Forschungsanwendungen

Functional Aspects in Hydrocarbon Oxidation

- A study explores the functional features of ferrous and ferric complexes of picolinic acid anions used in Gif-type oxidation of hydrocarbons. These complexes, including [Fe(Pic)2(py)2] and others, reveal the generation of tert- and sec-adamantyl radicals in Gif solutions, challenging previous interpretations about the mechanism for activating secondary C−H sites in Gif chemistry (Kiani, Tapper, Staples, & Stavropoulos, 2000).

Optoelectronic Properties in Light-Emitting Devices

- Research on a picolinic acid derivative, 5-(4′-(5″-(4-tert-butylphenyl)-1″,3″,4″-oxadiazol-2″-yl) phenyl) picolinic acid, and its iridium complex shows enhanced optoelectronic properties in polymer light-emitting devices. This complex exhibited a maximum luminance efficiency and peak brightness in the devices, demonstrating the utility of modifying picolinic acid derivatives for improved optoelectronic performance (Xiao, Liu, Hu, Gan, Wang, Wen, Zhu, & Zhu, 2009).

Synthetic Methods and Chemical Transformations

- A synthesis method involving picolinic acid derivatives is demonstrated for creating 2-{(methylsulfinyl) acetyl - (carbonyl -14C)} pyridine, showcasing the versatility of picolinic acid in chemical synthesis (Merril & Vernice, 1972).

- Palladium-catalyzed, auxiliary-assisted direct arylation and alkylation of sp(2) and sp(3) C-H bonds of amine and carboxylic acid derivatives use the picolinic acid auxiliary for functionalization. This method requires optimization of base, additives, and solvent for best results, illustrating the role of picolinic acid derivatives in facilitating complex chemical reactions (Nadres, Franco Santos, Shabashov, & Daugulis, 2013).

Biochemical and Pharmaceutical Applications

- The synthesis of brominated phenols and pyrroles using bromoperoxidases from Ascophyllum nodosum involves picolinic acid derivatives. This research demonstrates the potential of these derivatives in the synthesis of complex organic compounds with possible pharmaceutical applications (Wischang, Radlow, & Hartung, 2013).

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-3-(tert-butoxycarbonyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound works by binding to ZFPs , changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs is crucial for its anti-infective and immunomodulatory properties .

Biochemical Pathways

It’s known that the compound plays a key role inzinc transport , which is essential for the proper functioning of numerous enzymes and transcription factors.

Pharmacokinetics

It’s known that the compound is a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-infective and immunomodulatory properties . By inhibiting the function of ZFPs, the compound can disrupt viral replication and packaging, making it potentially useful in the treatment of viral infections .

Eigenschaften

IUPAC Name |

5-bromo-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(16)7-4-6(12)5-13-8(7)9(14)15/h4-5H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRTXWLPAKAFSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2138510-36-6 |

Source

|

| Record name | 5-bromo-3-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2759199.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2759202.png)

![Ethyl[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methyl]amine](/img/structure/B2759203.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2759208.png)

![N-(2,6-difluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2759218.png)

![1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2759220.png)